molecular formula C4H8ClF2N B122151 3,3-Difluorocyclobutanamine hydrochloride CAS No. 637031-93-7

3,3-Difluorocyclobutanamine hydrochloride

Cat. No. B122151
M. Wt: 143.56 g/mol
InChI Key: WLXXTHPAORBNIG-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

Prepared similar to that described in Example 131 using 2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Example 126; 46.7 mg, 0.106 mmol), 3,3-difluorocyclobutanamine hydrochloride (PharmaStone, Lexington, Mass.; 45.5 mg, 0.317 mmol), and DIPEA (0.110 mL, 0.634 mmol) in DMSO (0.8 mL), heating at 80° C. for 1.5 h. Chromatographic purification (silica gel, 0-100% EtOAc/hexanes, then 0-10% MeOH/DCM) furnished 2434(3,3-difluorocyclobutyl)amino)-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (26.5 mg, 0.069 mmol, 66% yield) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 11.97 (1H, br. s.), 7.88 (1H, dd, J=7.6, 1.2 Hz), 7.60 (1H, dd, J=8.0, 1.0 Hz), 7.51 (1H, d, J=5.5 Hz), 7.37 (1H, t, J=7.8 Hz), 7.06 (1H, d, J=2.2 Hz), 6.94 (1H, br. s.), 4.39-4.51 (1H, m), 3.45 (2H, td, J=6.7, 2.5 Hz), 3.04-3.15 (2H, m), 2.88 (2H, t, J=6.7 Hz), 2.86-2.92 (2H, m), 2.57 (3H, s). 19F NMR (377 MHz, DMSO-d6) δ ppm −82.16 to −81.43 (1F, m), −95.87 to −95.05 (1F, m). m/z (ESI, +ve) 384.2 (M+H)+.
Name
2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
46.7 mg
Type
reactant
Reaction Step One
Quantity
45.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C(C)=NC2C(N=1)=C([C:12]1[NH:20][C:19]3[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=3[CH:13]=1)C=CC=2.Cl.FC1(F)CC(N)C1.CCN(C(C)C)C(C)C.CO.C(Cl)Cl>CS(C)=O>[NH:20]1[C:19]2[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=2[CH:13]=[CH:12]1 |f:1.2,4.5|

Inputs

Step One
Name
2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
46.7 mg
Type
reactant
Smiles
FC=1C(=NC2=CC=CC(=C2N1)C1=CC=2C(NCCC2N1)=O)C
Step Two
Name
Quantity
45.5 mg
Type
reactant
Smiles
Cl.FC1(CC(C1)N)F
Step Three
Name
Quantity
0.11 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Five
Name
Quantity
0.8 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared similar to
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel, 0-100% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C(NCCC21)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.069 mmol
AMOUNT: MASS 26.5 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.